molecular formula C24H26FN5O4S B2414045 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-69-3

5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2414045
CAS RN: 868220-69-3
M. Wt: 499.56
InChI Key: RTRQSKXQCQLBDV-UHFFFAOYSA-N
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Description

The compound “5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It has potential applications in the field of pharmacology .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various computational and experimental techniques. The compound has a complex structure with multiple functional groups, including a piperazine ring and a triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. For instance, the preformed anion of a similar compound reacted via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, it has a molecular weight of 443.5 g/mol and a topological polar surface area of 72.8 Ų . The compound also exhibits certain properties such as a specific radioactivity at the end of synthesis was 12.8–16.4 GBq/μmol .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis of novel compounds containing 1,2,4-triazole derivatives, which have been evaluated for their antimicrobial activities. Compounds with structural similarities to the specified compound have shown good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents. For instance, Bektaş et al. (2010) synthesized derivatives showing antimicrobial efficacy, highlighting the therapeutic potential of such compounds in treating infections caused by resistant bacteria and other pathogens (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antifungal and Antibacterial Properties

A variety of synthesized compounds related to the specified chemical structure have been evaluated for their antifungal and antibacterial properties. The development of these compounds provides insight into their potential use in pharmaceutical applications, especially in combating fungal infections and bacterial diseases. Patel et al. (2012) and Saeed & Mumtaz (2017) have reported on compounds that exhibit significant antimicrobial activities, suggesting their utility in medical treatment scenarios (Patel, Kumari, & Patel, 2012); (Saeed & Mumtaz, 2017).

Anti-inflammatory and Analgesic Activities

The compound's structure bears resemblance to others that have been explored for their anti-inflammatory and analgesic effects. This area of research is critical for the development of new therapeutic agents that can manage pain and inflammation, potentially offering alternatives to current medications with fewer side effects. Tozkoparan et al. (2004) synthesized derivatives with notable analgesic and anti-inflammatory activities, underscoring the compound's potential in pain management and inflammation reduction (Tozkoparan, Gökhan, Küpeli, Yeşilada, & Ertan, 2004).

Mechanism of Action

The mechanism of action of this compound could be related to its interaction with certain biological targets. For example, similar compounds have been found to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleoside and nucleoside analogues .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its mechanism of action, and the specific context in which it is used. It’s important to handle all such compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to elucidate its mechanism of action, optimization of its synthesis process, and exploration of its potential applications in various fields .

properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O4S/c1-32-18-12-15(13-19(33-2)21(18)34-3)20(22-23(31)30-24(35-22)26-14-27-30)29-10-8-28(9-11-29)17-6-4-16(25)5-7-17/h4-7,12-14,20,31H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQSKXQCQLBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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